5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine
Overview
Description
5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine is a compound that features a piperidine ring and a pyridine ring connected via an oxygen atom. This compound is part of a broader class of piperidine derivatives, which are known for their significant roles in pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine typically involves the reaction of 1-methyl-4-piperidinol with 2-chloropyridine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the piperidinol attacks the chloropyridine, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is often considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Reduced forms of the pyridine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperine and piperidine itself.
Pyridine derivatives: Compounds such as pyridoxine and nicotinamide.
Uniqueness
5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine is unique due to its dual ring structure, which combines the properties of both piperidine and pyridine rings. This structural feature allows it to exhibit a wide range of chemical reactivity and biological activity, making it a versatile compound in various fields of research .
Properties
IUPAC Name |
5-(1-methylpiperidin-4-yl)oxypyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-14-6-4-9(5-7-14)15-10-2-3-11(12)13-8-10/h2-3,8-9H,4-7H2,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZNJVWXJZXSDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=CN=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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